molecular formula C8H15O5P B14160300 2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester CAS No. 3944-25-0

2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester

Cat. No.: B14160300
CAS No.: 3944-25-0
M. Wt: 222.18 g/mol
InChI Key: XCWJBBKDELCCCQ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester is an organic compound with the molecular formula C8H15O5P. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in various chemical reactions and applications. It is commonly used in the synthesis of polymers and other advanced materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester typically involves the reaction of methyl acrylate with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of diethyl phosphite to the acrylate. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which can improve the yield and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

    Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester and phosphonate groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and phosphonates.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and phosphonates.

Scientific Research Applications

2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. Additionally, the ester group can undergo hydrolysis to release active compounds, which can interact with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester: Known for its use in the synthesis of polymers and as a flavoring agent.

    2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester: Used in the production of coatings, adhesives, and sealants.

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Investigated for its potential use in pharmaceuticals and as a precursor for other chemical compounds.

Uniqueness

2-Propenoic acid, 3-(diethoxyphosphinyl)-, methyl ester is unique due to the presence of the phosphonate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in various industrial applications.

Properties

CAS No.

3944-25-0

Molecular Formula

C8H15O5P

Molecular Weight

222.18 g/mol

IUPAC Name

methyl 3-diethoxyphosphorylprop-2-enoate

InChI

InChI=1S/C8H15O5P/c1-4-12-14(10,13-5-2)7-6-8(9)11-3/h6-7H,4-5H2,1-3H3

InChI Key

XCWJBBKDELCCCQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC(=O)OC)OCC

Origin of Product

United States

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